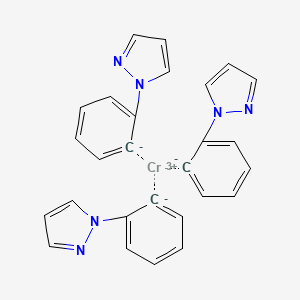
Tris(2-(1H-pyrazol-1-yl)phenyl)chromium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(2-(1H-pyrazol-1-yl)phenyl)chromium: is a coordination compound that features a chromium center coordinated to three 2-(1H-pyrazol-1-yl)phenyl ligands
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2-(1H-pyrazol-1-yl)phenyl)chromium typically involves the reaction of chromium salts with 2-(1H-pyrazol-1-yl)phenyl ligands under controlled conditions. One common method involves the use of chromium(III) chloride and 2-(1H-pyrazol-1-yl)phenyl ligands in a suitable solvent, such as ethanol or acetonitrile. The reaction is usually carried out under an inert atmosphere to prevent oxidation and is often heated to facilitate the formation of the desired complex .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product.
化学反応の分析
Types of Reactions: Tris(2-(1H-pyrazol-1-yl)phenyl)chromium can undergo various chemical reactions, including:
Oxidation: The chromium center can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various ligands, often in the presence of a base or under thermal conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state chromium complexes, while reduction could produce lower oxidation state species. Substitution reactions result in new coordination complexes with different ligands .
科学的研究の応用
Chemistry: Tris(2-(1H-pyrazol-1-yl)phenyl)chromium is used as a catalyst in various organic reactions, including polymerization and oxidation reactions. Its unique coordination environment allows for selective activation of substrates .
Biology: In biological research, this compound can be used to study metal-ligand interactions and their effects on biological systems. It may also serve as a model compound for understanding the behavior of similar metal complexes in biological environments .
Medicine: While direct medical applications are limited, the compound’s ability to interact with biological molecules makes it a potential candidate for drug development studies, particularly in the design of metal-based drugs .
Industry: In industrial applications, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or magnetic behavior. It may also be employed in the production of fine chemicals and pharmaceuticals .
作用機序
The mechanism by which Tris(2-(1H-pyrazol-1-yl)phenyl)chromium exerts its effects involves the coordination of the chromium center to the 2-(1H-pyrazol-1-yl)phenyl ligands. This coordination creates a stable complex that can interact with various substrates. The molecular targets and pathways involved depend on the specific application. For example, in catalytic reactions, the chromium center may activate substrates through coordination, facilitating their transformation into desired products .
類似化合物との比較
- Tris(2-(1H-pyrazol-1-yl)phenyl)cobalt
- Tris(2-(1H-pyrazol-1-yl)pyridine)cobalt(III)
- Tris(4-(1-phenyl-1H-benzo[d]imidazole)phenyl)phosphine oxide
Comparison: Tris(2-(1H-pyrazol-1-yl)phenyl)chromium is unique due to its specific coordination environment and the properties imparted by the chromium center. Compared to similar compounds with cobalt or other metals, it may exhibit different reactivity and stability. For instance, the electronic properties of chromium can lead to distinct catalytic behaviors compared to cobalt complexes .
特性
分子式 |
C27H21CrN6 |
|---|---|
分子量 |
481.5 g/mol |
IUPAC名 |
chromium(3+);1-phenylpyrazole |
InChI |
InChI=1S/3C9H7N2.Cr/c3*1-2-5-9(6-3-1)11-8-4-7-10-11;/h3*1-5,7-8H;/q3*-1;+3 |
InChIキー |
DSJKBDYURCQMGK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C([C-]=C1)N2C=CC=N2.C1=CC=C([C-]=C1)N2C=CC=N2.C1=CC=C([C-]=C1)N2C=CC=N2.[Cr+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


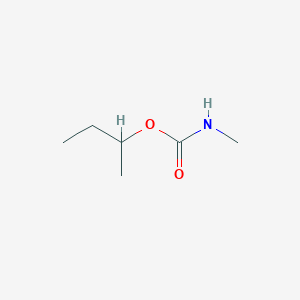
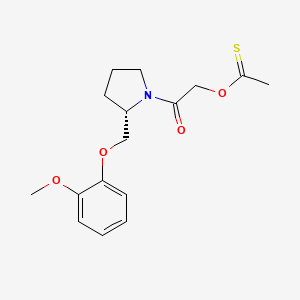
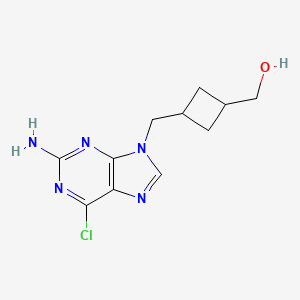
![2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12904206.png)
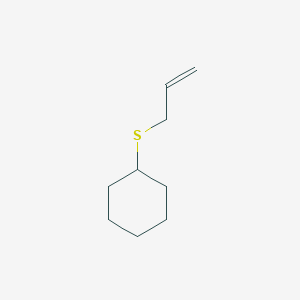
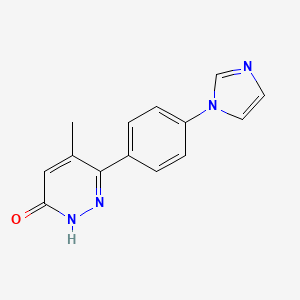
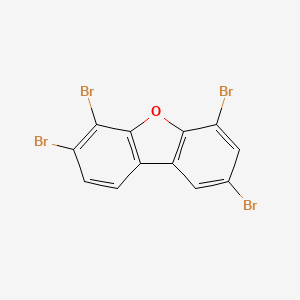
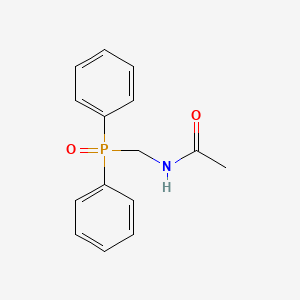


![Diethyl acetamido[4-[2-oxo-3-oxazolidinyl]butyl]malonate](/img/structure/B12904240.png)



